molecular formula C20H16N2O B14173979 N-(2-methoxyphenyl)acridin-9-amine CAS No. 75775-77-8

N-(2-methoxyphenyl)acridin-9-amine

Cat. No.: B14173979
CAS No.: 75775-77-8
M. Wt: 300.4 g/mol
InChI Key: BTEWJCAHJQYSKV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)acridin-9-amine is an acridine derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenylamine group attached to the acridine core. Acridines are π-electron-deficient heterocycles with diverse biological applications, including anticancer, antimicrobial, and antiviral activities . The substitution pattern on the acridine ring and the exocyclic amine significantly influences physicochemical properties, tautomeric behavior, and biological efficacy .

Properties

CAS No.

75775-77-8

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2O/c1-23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13H,1H3,(H,21,22)

InChI Key

BTEWJCAHJQYSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42

solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights

  • Tautomerism and Binding Interactions: Electron-donating groups (e.g., methoxy) stabilize the imino tautomer, creating a planar structure conducive to intercalation into DNA or enzyme active sites . Electron-withdrawing groups (e.g., Cl, NO₂) favor the amino tautomer, which may enhance covalent interactions with biological targets .
  • Metabolic Stability :

    • This compound derivatives are metabolized via CYP1A enzymes, with the 2-methoxy group influencing redox cycling and detoxification pathways .

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